

7H-Benzo[c]fluorene CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7H-Benzo[c]fluorene

Cat. No.: B135719

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An In-depth Technical Guide to 7H-Benzo[c]fluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7H-Benzo[c]fluorene**, a polycyclic aromatic hydrocarbon (PAH). This document consolidates critical chemical data, outlines its metabolic significance, and presents a logical workflow for its identification.

Chemical Identity and Properties

7H-Benzo[c]fluorene, also known as 3,4-Benzofluorene, is a tetracyclic aromatic hydrocarbon. [1][2][3] It is a component of coal tar, cigarette smoke, and smog.[2] Understanding its chemical identifiers and properties is fundamental for any research or development involving this compound.

A summary of the key chemical identifiers for **7H-Benzo[c]fluorene** is presented in the table below for easy reference.

Identifier	Value
CAS Number	205-12-9[2][4][5][6][7]
IUPAC Name	7H-benzo[c]fluorene[1][2]
Molecular Formula	C ₁₇ H ₁₂ [1][4][5][7]
Molecular Weight	216.28 g/mol [1][2][4]
InChI	InChI=1S/C17H12/c1-3-7-15-12(5-1)9-10-14-11-13-6-2-4-8-16(13)17(14)15/h1-10H,11H2[1][2][5]
InChIKey	FRIJWEQBTIZQMD-UHFFFAOYSA-N[1][2][5]
SMILES	C1C2=C(C3=CC=CC=C31)C4=CC=CC=C4C=C2[1][2]
Synonyms	3,4-Benzofluorene, Benzo(c)fluorene, NSC 89264[1][2][3][4][7]

Logical Workflow for Compound Identification

The following diagram illustrates a standardized workflow for the identification and characterization of a chemical compound, using **7H-Benzo[c]fluorene** as an example. This process ensures a systematic and thorough analysis, from initial sample acquisition to final structure elucidation.

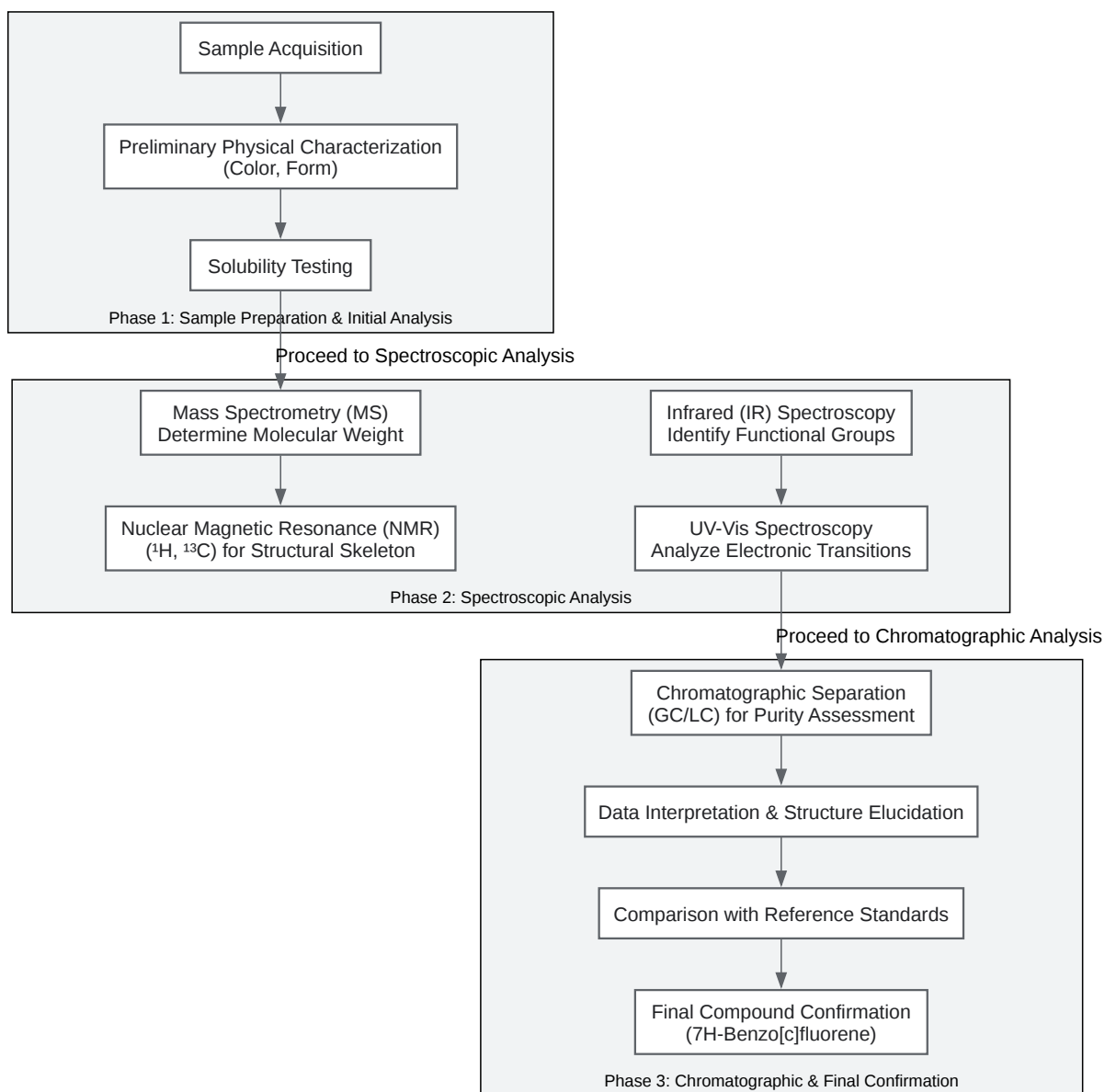


Figure 1. Logical Workflow for Chemical Compound Identification.

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Caption: Figure 1. A generalized workflow for the systematic identification of a chemical compound.

Experimental Protocols

While specific experimental protocols for the synthesis of **7H-Benzo[c]fluorene** are not readily available in public literature, general methods for the synthesis of polycyclic aromatic hydrocarbons can be adapted. These typically involve cyclization reactions of appropriately substituted precursors.

General guidance for characterization would involve:

- Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel.
- Characterization:
 - Melting Point: Determination of the melting point and comparison with literature values (predicted to be 125–127 °C).[2]
 - NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
 - Mass Spectrometry: To confirm the molecular weight.

Metabolic Activation Pathway

7H-Benzo[c]fluorene, like many PAHs, is subject to metabolic activation, primarily by cytochrome P450 enzymes in the liver.[2] This process can lead to the formation of reactive metabolites capable of forming DNA adducts, which is a key mechanism of its mutagenic and carcinogenic properties.[2] The International Agency for Research on Cancer (IARC) has classified Benzo[c]fluorene as a Group 3 carcinogen, meaning it is not classifiable as to its carcinogenicity to humans.[1][2]

The following diagram illustrates the generalized metabolic activation pathway for PAHs, which is applicable to **7H-Benzo[c]fluorene**.



Figure 2. Generalized Metabolic Activation of PAHs.

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Caption: Figure 2. Metabolic activation of PAHs leading to carcinogenic DNA adducts.

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- To cite this document: BenchChem. [7H-Benzo[c]fluorene CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135719#7h-benzo-c-fluorene-cas-number-and-chemical-identifiers]

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